1-(2,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]methanamine
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Overview
Description
1-(2,4-Dimethoxyphenyl)-N-[(3-methylphenyl)methyl]methanamine is an organic compound with the molecular formula C16H19NO2 It is characterized by the presence of two methoxy groups attached to a phenyl ring and a methyl-substituted phenylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 3-methylbenzylamine.
Condensation Reaction: The aldehyde group of 2,4-dimethoxybenzaldehyde reacts with the amine group of 3-methylbenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding imine.
Reduction: The imine is then reduced to the desired amine using a suitable reducing agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-N-[(3-methylphenyl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of secondary amines or other reduced products.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-N-[(3-methylphenyl)methyl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: A tyrosinase inhibitor with strong depigmenting effects.
1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone: Another compound with similar structural features.
Uniqueness: 1-(2,4-Dimethoxyphenyl)-N-[(3-methylphenyl)methyl]methanamine is unique due to its specific substitution pattern and the presence of both methoxy and methylphenylmethylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-5-4-6-14(9-13)11-18-12-15-7-8-16(19-2)10-17(15)20-3/h4-10,18H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLOEJLYCBUKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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